molecular formula C23H27N3O5 B2485607 3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide CAS No. 1448052-61-6

3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide

Cat. No. B2485607
CAS RN: 1448052-61-6
M. Wt: 425.485
InChI Key: FVXMIUOFYQUAGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines, which are structurally similar to the compound , has been achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The compound is a brown powder with a melting point of 187–191°C .

Mechanism of Action

While the specific mechanism of action for “3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide” is not mentioned in the search results, it’s worth noting that some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Given the potential applications of “3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide” in various fields of research and industry, further studies could focus on optimizing its synthesis and exploring its properties and applications.

properties

IUPAC Name

3,4,5-triethoxy-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-5-28-19-12-17(13-20(29-6-2)22(19)30-7-3)23(27)25-18-11-9-8-10-16(18)14-21-24-15(4)26-31-21/h8-13H,5-7,14H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXMIUOFYQUAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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